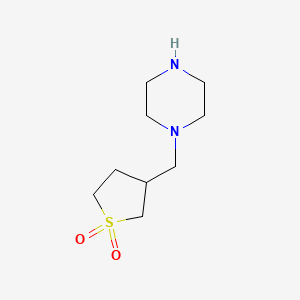
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine typically involves the trifluoromethylation of secondary amines using reagents like CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an alkyl group.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Mecanismo De Acción
The mechanism by which 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylamine: Similar in having a trifluoromethyl group, but attached to a phenyl ring instead of a pyrazole ring.
1-(Trifluoromethyl)pyrazole: Lacks the ethanamine moiety, but shares the trifluoromethyl-pyrazole core structure.
Uniqueness
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine is unique due to the combination of the trifluoromethyl group, the pyrazole ring, and the ethanamine moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C6H8F3N3 |
|---|---|
Peso molecular |
179.14 g/mol |
Nombre IUPAC |
1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3/c1-3(10)4-2-11-12-5(4)6(7,8)9/h2-3H,10H2,1H3,(H,11,12) |
Clave InChI |
OPMAMTFSIBNJKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(NN=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
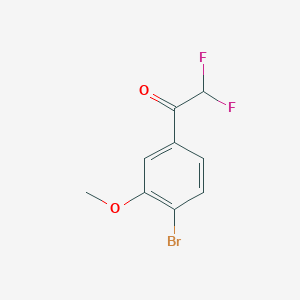
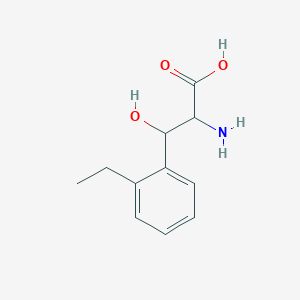
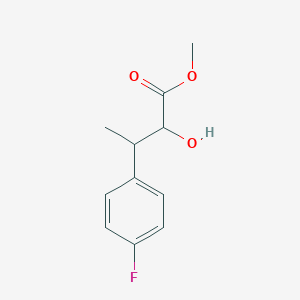

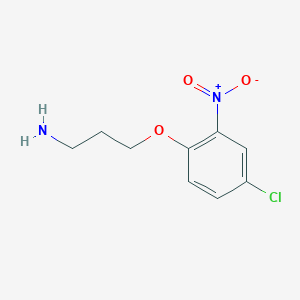
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
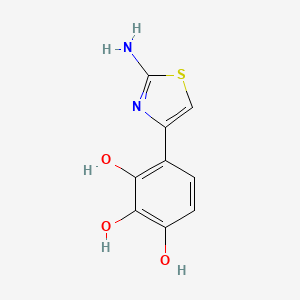
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
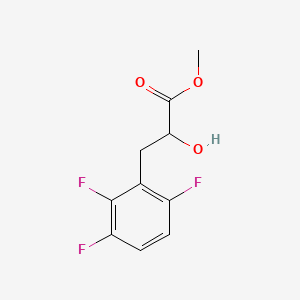
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
